Cafestol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

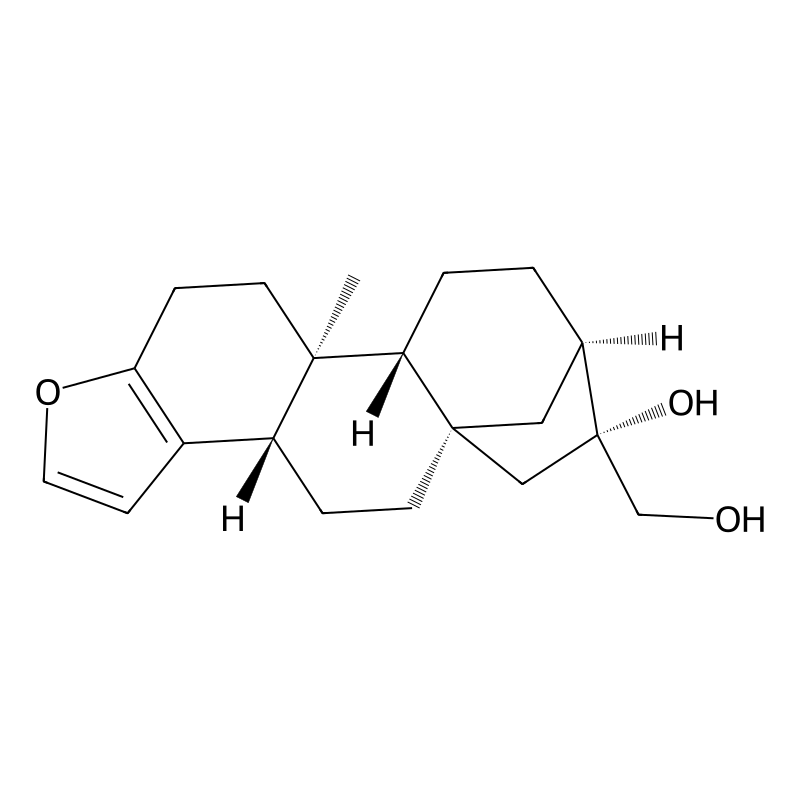

Cafestol is a natural diterpenoid compound predominantly found in coffee beans, particularly in unfiltered coffee varieties such as Turkish and French press coffee. It is one of the primary compounds responsible for the lipid-raising effects associated with coffee consumption. The chemical structure of cafestol consists of a complex arrangement of carbon atoms, making it a pentacyclic diterpene alcohol. In Coffea arabica, cafestol is present in concentrations ranging from 0.4% to 0.7% by weight .

- Cholesterol metabolism: Studies suggest cafestol inhibits an enzyme in the liver involved in bile acid synthesis, leading to an increase in LDL cholesterol levels [].

- Blood sugar control: Some research indicates cafestol may improve insulin secretion and glucose uptake in muscle cells, potentially benefiting blood sugar control. More research is needed to understand the exact mechanism behind this effect.

- Limited data: Information on the specific toxicity of cafestol is limited. However, due to its structural similarity to kahweol, another coffee diterpene with cholesterol-raising properties, cafestol may be a concern for individuals with high cholesterol [].

- Coffee preparation method: The amount of cafestol extracted from coffee beans depends on the brewing method. Paper filters effectively remove cafestol, while unfiltered methods like boiling or using a French press retain more cafestol [].

Cafestol exhibits various chemical reactivity patterns, primarily due to its functional groups. It has been shown to interact with nuclear receptors, specifically the farnesoid X receptor and pregnane X receptor, which play critical roles in cholesterol metabolism. These interactions can lead to the modulation of bile acid synthesis and cholesterol homeostasis, resulting in increased serum cholesterol levels . Cafestol suppresses the activity of key enzymes involved in bile acid synthesis, such as cholesterol 7 alpha-hydroxylase and sterol 27-hydroxylase, through downregulation of their respective mRNAs .

Cafestol has been linked to several biological activities that may have health implications:

- Cholesterol Regulation: Cafestol is known to raise serum cholesterol levels, particularly low-density lipoprotein cholesterol, by inhibiting bile acid synthesis .

- Anti-inflammatory Effects: Studies suggest that cafestol exhibits anti-inflammatory properties by downregulating inflammatory mediators and blocking pathways such as the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

- Anticarcinogenic Properties: Cafestol has demonstrated potential anticarcinogenic effects in animal models, indicating its ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Neuroprotective Effects: Research indicates that cafestol may provide neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease .

The synthesis of cafestol can be achieved through various methods, including:

- Natural Extraction: The most common method involves extracting cafestol from coffee beans using solvents or supercritical carbon dioxide extraction techniques.

- Chemical Synthesis: Recent studies have focused on total synthesis methods that involve multiple steps to construct the cafestol molecule from simpler organic compounds. For instance, one reported method utilizes vinyliodide and aldehyde-alkene cyclizations over 20 steps to achieve the desired compound .

Studies have shown that cafestol interacts with various biological systems:

- Cholesterol Metabolism: Cafestol's interaction with nuclear receptors leads to significant alterations in cholesterol metabolism, impacting lipid profiles in humans .

- Inflammatory Pathways: Research indicates that cafestol can inhibit pro-inflammatory cytokine production by modulating signaling pathways involved in inflammation .

- Drug Interactions: There is ongoing research into how cafestol may affect the pharmacokinetics of other drugs through its action on liver enzymes involved in drug metabolism.

Cafestol is often compared with other coffee-derived diterpenes, particularly kahweol. Here are some similar compounds and their unique characteristics:

Cafestol's uniqueness lies in its specific influence on cholesterol metabolism and its dual role as both a potential health promoter and a contributor to increased serum cholesterol levels when consumed in certain forms of coffee. Its complex interactions with biological systems highlight its significance in both nutrition and pharmacology.

Cafestol represents a distinctive diterpenoid compound belonging to the pentacyclic furan diterpene family, characterized by its complex molecular architecture and unique physicochemical attributes. As a natural product exclusively found in coffee beans, cafestol exhibits remarkable structural complexity that contributes to its diverse biological activities and distinctive chemical behavior [1] [2].

Molecular Architecture and Stereochemistry

Cafestol possesses the molecular formula C₂₀H₂₈O₃ with a molecular weight of 316.44 g/mol, classified as an organic heteropentacyclic compound containing a furan ring system integrated within a diterpenoid framework [1] [3] [2]. The compound features a pentacyclic structure derived from the ent-kaurene skeletal framework, which has been biogenetically modified to incorporate a furan ring at carbon-3 position [4] [5].

The structural complexity of cafestol is exemplified by its International Union of Pure and Applied Chemistry systematic name: (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-ol [3] [6] [7]. This nomenclature reflects the intricate polycyclic architecture comprising five interconnected rings, including the characteristic furan heterocycle that distinguishes cafestol from other diterpenoids.

The stereochemical configuration of cafestol has been definitively established through advanced crystallographic techniques. The absolute configuration was unequivocally determined using X-ray diffraction analysis of a brominated derivative, which exploited anomalous scattering effects to establish the three-dimensional molecular structure [8]. The stereochemical analysis revealed six defined stereocenters with the absolute configuration designated as 5S,8S,9R,10S,13R,16R [8]. This stereochemical arrangement is crucial for understanding the compound's biological activity and its interactions with molecular targets.

| Stereocenter | Absolute Configuration | Determination Method |

|---|---|---|

| C-5 | S | X-ray crystallography of brominated derivative |

| C-8 | S | X-ray crystallography of brominated derivative |

| C-9 | R | X-ray crystallography of brominated derivative |

| C-10 | S | X-ray crystallography of brominated derivative |

| C-13 | R | X-ray crystallography of brominated derivative |

| C-16 | R | X-ray crystallography of brominated derivative |

The molecular structure features two primary hydroxyl functional groups: a tertiary alcohol at C-17 and a primary alcohol at the terminal position of the side chain [2] [8]. These hydroxyl groups contribute significantly to the compound's polarity and hydrogen bonding capacity, influencing its solubility characteristics and molecular interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of cafestol, with detailed analysis conducted in multiple deuterated solvents including deuterated chloroform and deuterated dimethyl sulfoxide [8]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable structural identification and purity assessment.

Recent investigations have led to significant revisions in the nuclear magnetic resonance chemical shift assignments, particularly for protons at C-5 and C-9 positions [8]. Advanced nuclear magnetic resonance techniques, including one-dimensional nuclear Overhauser effect spectroscopy and one-dimensional total correlation spectroscopy experiments, have established the correct assignment of the signal at 2.31 ppm to proton H-5, while the signal at 1.31-1.13 ppm corresponds to proton H-9 [8].

The furan ring system exhibits distinctive nuclear magnetic resonance signatures, with the furan protons appearing in the aromatic region of the spectrum. The furan C-6 proton resonates at 6.20-6.19 ppm, while the furan C-7 proton appears at 7.52-7.50 ppm [8]. These chemical shifts are characteristic of the electron-deficient furan heterocycle and serve as diagnostic markers for structural identification.

| Carbon Position | ¹H Nuclear Magnetic Resonance Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-5 | 2.31 | Revised from literature |

| C-9 | 1.31-1.13 | Revised from literature |

| C-17 (CH₂OH) | 3.73-3.31 | Primary alcohol |

| C-20 (CH₃) | 0.97-0.80 | Methyl group |

| Furan C-6 | 6.20-6.19 | Furan carbon |

| Furan C-7 | 7.52-7.50 | Furan carbon |

The carbon-13 nuclear magnetic resonance spectrum provides additional structural information, although complete assignment requires further investigation. The spectrum exhibits signals characteristic of the pentacyclic framework, with the furan carbons appearing in the aromatic region and the aliphatic carbons distributed across the upfield region [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of cafestol reveals distinctive fragmentation patterns that provide structural confirmation and enable identification in complex matrices [9] [10] [11]. High-resolution mass spectrometry using electrospray ionization and collision-induced dissociation has elucidated the primary fragmentation pathways.

The protonated molecular ion appears at m/z 317.2104, corresponding to [M+H]⁺ [9] [10] [11]. The fragmentation pattern follows predictable pathways characteristic of diterpene alcohols, with initial loss of water molecules generating fragments at m/z 299.2005 [M+H-H₂O]⁺ and m/z 281.1894 [M+H-2H₂O]⁺ [9] [10] [11].

A significant fragmentation pathway involves retro-Diels-Alder reaction leading to the formation of a fragment at m/z 253.1578, which results from the opening of rings B and C followed by elimination of the side chain through remote hydrogen rearrangement [9] [10] [11]. This fragmentation pattern is characteristic of the pentacyclic diterpene framework.

The furan ring system generates characteristic marker fragments at m/z 149.0959 and m/z 147.0802, which serve as diagnostic ions for structural identification [9] [10] [11]. The base peak of the spectrum appears at m/z 81.0392, corresponding to the furan ring linked to an ethylene group [9] [10] [11].

| m/z Value | Fragment Identity | Relative Intensity |

|---|---|---|

| 317.2104 | [M+H]⁺ (protonated molecular ion) | Molecular ion |

| 299.2005 | [M+H-H₂O]⁺ (loss of one water molecule) | High |

| 281.1894 | [M+H-2H₂O]⁺ (loss of two water molecules) | Moderate |

| 253.1578 | Retro-Diels-Alder reaction product | Moderate |

| 149.0959 | Furan ring marker fragment | High |

| 81.0392 | Furan ring with ethylene group | Base peak (100%) |

Thermodynamic Stability and Reactivity

Cafestol demonstrates moderate thermodynamic stability under ambient conditions but exhibits sensitivity to elevated temperatures and certain chemical environments [12] [13]. The compound maintains structural integrity at room temperature when properly stored, typically under inert atmosphere at -20°C to prevent oxidative degradation [14] [15].

The thermal stability of cafestol has been extensively studied in the context of coffee processing, where roasting temperatures significantly impact compound integrity [13]. During coffee roasting, cafestol undergoes partial degradation through multiple pathways, with the extent of degradation directly correlated to roasting temperature and duration [13]. Light roasting conditions (230°C for 12 minutes) result in minimal degradation, while medium roasting (240°C for 14 minutes) and dark roasting (250°C for 17 minutes) lead to progressively increased degradation [13].

The degradation of cafestol during thermal processing generates at least six identified degradation products, including dehydration derivatives and oxidation products [13]. These degradation pathways involve intramolecular and intermolecular elimination reactions, with the furan ring system being particularly susceptible to thermal modification [13].

| Temperature/Condition | Stability/Effect | Degradation Products |

|---|---|---|

| Room temperature | Stable under normal conditions | None |

| Light roasting (230°C, 12 min) | Partial degradation observed | 6 identified degradation products |

| Medium roasting (240°C, 14 min) | Moderate degradation | Increased degradation products |

| Dark roasting (250°C, 17 min) | Significant degradation | Maximum degradation products |

Chemical reactivity studies have revealed that cafestol exhibits differential reactivity toward various chemical reagents. Under acidic conditions with nitrite (pH 3), cafestol demonstrates lower reactivity compared to its structural analog kahweol [16] [17]. This differential reactivity is attributed to the absence of the conjugated double bond system present in kahweol, which makes cafestol less susceptible to protonation and subsequent ring-opening reactions [16] [17].

The compound's reactivity is influenced by its structural features, particularly the furan ring system and the hydroxyl functional groups. The furan ring can undergo oxidation reactions under appropriate conditions, while the hydroxyl groups participate in hydrogen bonding and can be modified through derivatization reactions [8] [16] [17].

Physical properties of cafestol include a melting point range of 156-162°C with decomposition, density of 1.23 ± 0.1 g/cm³, and optical rotation values ranging from -101° to -119° [8] [6] [14] [18]. The compound appears as white to off-white crystalline material and exhibits limited water solubility but dissolves readily in organic solvents such as dimethyl sulfoxide, ethanol, and dimethyl formamide [19] [6] [15].

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 156-162 (decomposition) | [19] [6] [14] [18] |

| Density (g/cm³) | 1.23 ± 0.1 | [20] [6] [14] |

| Optical Rotation [α]D (degrees) | -101 to -119 | [8] [14] [21] |

| Solubility in dimethyl sulfoxide (mg/mL) | ~5 | [19] [6] [15] |

| Solubility in ethanol (mg/mL) | ~5 | [19] [6] [15] |

| Solubility in dimethyl formamide (mg/mL) | ~12 | [15] |

The biosynthesis of cafestol in Coffea species relies fundamentally on the formation of isoprenoid building blocks through two distinct biochemical pathways that operate in separate cellular compartments [1] [2] [3]. These pathways represent the foundational mechanisms for generating the five-carbon precursor units required for all terpenoid compounds, including the diterpene cafestol.

The Mevalonate Pathway operates within the cytosolic compartment and initiates with the condensation of acetyl-coenzyme A molecules [4] [3]. This pathway proceeds through the formation of 3-hydroxy-3-methylglutaryl-coenzyme A, which is subsequently reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonic acid [5]. The mevalonate pathway primarily contributes to the synthesis of sesquiterpenes and triterpenes, with limited direct involvement in diterpene formation relevant to cafestol biosynthesis [2] [3].

In contrast, the Methylerythritol Phosphate Pathway functions within plastidial compartments and represents the primary route for diterpene precursor formation in Coffea species [1] [3] [6]. This pathway utilizes pyruvate and glyceraldehyde 3-phosphate as initial substrates, proceeding through a series of eight enzymatic reactions to generate isopentenyl diphosphate and dimethylallyl diphosphate [5] [6]. The methylerythritol phosphate pathway demonstrates particular significance for cafestol biosynthesis, as plastidial compartmentalization enables efficient channeling of precursors toward diterpene formation [7] [3].

Research conducted on Coffea arabica transcriptomes has revealed differential expression patterns of genes encoding methylerythritol phosphate pathway enzymes, with enhanced activity observed in tissues actively synthesizing diterpenes [8] [9]. The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase represents the first committed step in plastidial isoprenoid formation, while isopentenyl diphosphate synthase catalyzes the terminal reaction producing the universal terpenoid precursors [5] [10].

Both pathways converge at the formation of isopentenyl diphosphate and dimethylallyl diphosphate, which serve as the fundamental building blocks for subsequent terpenoid elongation reactions [1] [11]. The relative contribution of each pathway to cafestol biosynthesis reflects the compartmentalization of diterpene formation within plastids, establishing the methylerythritol phosphate pathway as the predominant source of precursor molecules for cafestol synthesis in Coffea species [3] [5].

Enzymatic Modifications of Kaurene Skeleton

The transformation of universal terpenoid precursors into the characteristic ent-kaurene skeleton of cafestol involves a precisely coordinated series of enzymatic cyclization reactions catalyzed by specialized terpene synthases [9] [12]. These enzymatic modifications represent the central biochemical processes that establish the fundamental carbon framework upon which cafestol structure is built.

Geranylgeranyl Diphosphate Formation constitutes the initial elongation step, where prenyltransferases catalyze the sequential condensation of isopentenyl diphosphate units with dimethylallyl diphosphate to generate the twenty-carbon precursor geranylgeranyl diphosphate [11] [13]. Research on Coffea arabica has identified multiple geranylgeranyl diphosphate synthase isoforms, with differential expression patterns correlating with diterpene accumulation in developing coffee beans [11] [14]. The plastidial localization of geranylgeranyl diphosphate synthase ensures efficient substrate availability for subsequent cyclization reactions [15] [14].

Class II Cyclization Reactions are initiated by ent-copalyl diphosphate synthase enzymes, which catalyze the protonation-dependent cyclization of geranylgeranyl diphosphate to form ent-copalyl diphosphate [16] [9] [12]. Functional characterization studies have identified CaCPS1 as the primary ent-copalyl diphosphate synthase in Coffea arabica, with transcript expression profiles closely matching cafestol accumulation patterns in developing coffee tissues [9] [12]. The enzyme demonstrates strict stereospecificity for the ent-enantiomer, establishing the absolute configuration characteristic of cafestol and related coffee diterpenes [16].

Class I Cyclization Mechanisms proceed through metal-dependent ionization reactions catalyzed by kaurene synthase enzymes, which convert ent-copalyl diphosphate to the fully cyclized ent-kaurene skeleton [17] [9]. The CaKS3 enzyme has been identified as the predominant kaurene synthase in Coffea arabica, exhibiting high catalytic efficiency for ent-copalyl diphosphate conversion [9] [12]. Structural studies reveal that kaurene synthases possess complex active sites capable of orchestrating the multiple bond-forming and bond-breaking reactions required for tetracyclic ring formation [17].

The enzymatic modifications of the kaurene skeleton demonstrate remarkable stereochemical control, with each cyclization reaction proceeding through defined transition states that determine the final three-dimensional structure of the ent-kaurene framework [18]. Site-directed mutagenesis studies have identified critical amino acid residues that influence product specificity, with conservative substitutions capable of altering the cyclization cascade to produce alternative diterpene skeletons [17].

Mechanistic Insights from comparative enzyme studies reveal that the ent-kaurene biosynthetic machinery in Coffea species shares significant structural homology with gibberellin biosynthetic enzymes, reflecting the shared evolutionary origin of these diterpene pathways [16] [9]. However, coffee-specific sequence variations contribute to the distinctive product profiles observed in Coffea species, enabling the formation of specialized diterpenes like cafestol that are absent from other plant families [1] [19].

Species-Specific Metabolic Diversification

The remarkable diversity of diterpene profiles observed across Coffea species reflects evolutionary adaptations in metabolic pathways that have resulted in distinct biosynthetic capabilities and product specificities [20] [21] [22]. This metabolic diversification encompasses both quantitative differences in diterpene accumulation and qualitative variations in the types of diterpenes produced by different coffee species.

Coffea arabica Metabolic Characteristics demonstrate a distinctive pattern of high cafestol and kahweol accumulation, with both compounds typically present in substantial concentrations ranging from 180 to 1300 milligrams per 100 grams for cafestol and 180 to 1265 milligrams per 100 grams for kahweol [1] [23]. The allotetraploid genome of Coffea arabica contributes to this robust diterpene production through gene duplication events that have resulted in multiple copies of key biosynthetic enzymes [9] [22]. Comparative transcriptome analyses reveal that Coffea arabica maintains elevated expression levels of both CaCPS1 and CaKS3 throughout bean development, supporting sustained diterpene accumulation [12] [24].

Coffea canephora Diversification presents a contrasting metabolic profile characterized by reduced kahweol biosynthesis and the presence of species-specific compounds like 16-O-methylcafestol [20] [21] [25]. The diploid genome structure of Coffea canephora appears to influence enzyme expression patterns, with differential regulation of methyltransferases contributing to the formation of methylated diterpene derivatives [21] [25]. Research on Coffea canephora varieties has revealed substantial variability in diterpene content, with Robusta types typically containing 76 to 363 milligrams per 100 grams of cafestol and minimal kahweol levels [20] [21].

Genetic Basis of Diversification studies utilizing genome-wide association approaches have identified specific genomic regions associated with diterpene content variation [23]. Single nucleotide polymorphisms linked to cafestol and kahweol biosynthesis demonstrate correlation with genes encoding terpene synthases and regulatory proteins [23]. Population structure analyses of Ethiopian Coffea arabica collections reveal geographic clustering of diterpene profiles, suggesting that environmental pressures have contributed to metabolic diversification [23].

Intervarietal Hybrid Characteristics represent a particularly interesting aspect of metabolic diversification, with natural crosses between Coffea canephora varieties producing offspring with enhanced diterpene accumulation capabilities [21] [25]. These hybrid genotypes demonstrate intermediate characteristics between parental types while often exhibiting elevated total diterpene content compared to pure varieties [21]. The increased frequency of kahweol presence in hybrid populations suggests that genetic recombination can restore biosynthetic capabilities that may be reduced in individual parental lines [25].

Environmental Modulation of species-specific metabolic patterns reveals additional layers of complexity in diterpene diversification [8] [24]. Canopy position studies demonstrate that environmental factors such as light intensity and temperature can significantly influence gene expression patterns related to diterpene biosynthesis [24]. Lower canopy conditions promote enhanced diterpene accumulation through prolonged expression of biosynthetic genes and delayed maturation processes [24].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Dates

2: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Physical characteristics of the paper filter and low cafestol content filter coffee brews. Food Res Int. 2018 Jun;108:280-285. doi: 10.1016/j.foodres.2018.03.041. Epub 2018 Mar 15. PubMed PMID: 29735059.

3: Novaes FJM, Itabaiana Junior I, Sutili FK, Marriott PJ, Bizzo HR, Aquino Neto FR, Souza ROMA, Rezende CM. Lipase-catalysed esters synthesis of cafestol and kahweol. Food Chem. 2018 Sep 1;259:226-233. doi: 10.1016/j.foodchem.2018.03.111. Epub 2018 Mar 27. PubMed PMID: 29680048.

4: Tsai YT, Sung LC, Haw WR, Chen CC, Huang SF, Liu JC, Cheng TH, Chen PY, Loh SH, Tsai CS. Cafestol, a coffee diterpene, inhibits urotensin II-induced interleukin-8 expression in human umbilical vein endothelial cells. Eur J Pharmacol. 2018 Feb 5;820:106-112. doi: 10.1016/j.ejphar.2017.12.030. Epub 2017 Dec 12. PubMed PMID: 29246853.

5: Rendón MY, Dos Santos Scholz MB, Bragagnolo N. Is cafestol retained on the paper filter in the preparation of filter coffee? Food Res Int. 2017 Oct;100(Pt 1):798-803. doi: 10.1016/j.foodres.2017.08.013. Epub 2017 Aug 5. PubMed PMID: 28873752.

6: Mellbye FB, Jeppesen PB, Shokouh P, Laustsen C, Hermansen K, Gregersen S. Cafestol, a Bioactive Substance in Coffee, Has Antidiabetic Properties in KKAy Mice. J Nat Prod. 2017 Aug 25;80(8):2353-2359. doi: 10.1021/acs.jnatprod.7b00395. Epub 2017 Aug 1. PubMed PMID: 28763212.

7: Lima CS, Spindola DG, Bechara A, Garcia DM, Palmeira-Dos-Santos C, Peixoto-da-Silva J, Erustes AG, Michelin LFG, Pereira GJS, Smaili SS, Paredes-Gamero E, Calgarotto AK, Oliveira CR, Bincoletto C. Cafestol, a diterpene molecule found in coffee, induces leukemia cell death. Biomed Pharmacother. 2017 Aug;92:1045-1054. doi: 10.1016/j.biopha.2017.05.109. Epub 2017 Jun 10. PubMed PMID: 28618649.